molecular formula C9H8 B125596 3-Phenyl-1-propyne CAS No. 10147-11-2

3-Phenyl-1-propyne

Cat. No. B125596
CAS RN: 10147-11-2
M. Wt: 116.16 g/mol
InChI Key: NGKSKVYWPINGLI-UHFFFAOYSA-N
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Patent
US05090992

Procedure details

A solution of n-butyl lithium (2.5 M in hexane; 35 ml, 43.1 mmol) was added to dry ether (100 ml) under argon. The stirred solution was cooled to 5° C. and 1-phenyl-1-propyne (5.0 g, 43.1 mmol) was slowly added. On warming to room temperature the mixture turned bright red. After 18 hours, the mixture was cooled to 0° C., water was added, and the ether layer was separated. Concentration under reduced pressure gave an oil which was distilled to give benzyl acetylene as an oil.
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCOCC.[C:11]1([C:17]#[C:18][CH3:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O>[CH2:17]([C:18]#[CH:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On warming to room temperature the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the ether layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.